molecular formula C8H4Cl3F3 B107190 1-(Trichloromethyl)-3-(trifluoromethyl)benzene CAS No. 16766-90-8

1-(Trichloromethyl)-3-(trifluoromethyl)benzene

Cat. No.: B107190
CAS No.: 16766-90-8
M. Wt: 263.5 g/mol
InChI Key: SKWWCKGHUDPXOZ-UHFFFAOYSA-N
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Description

1-(Trichloromethyl)-3-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C8H4Cl3F3 and its molecular weight is 263.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Optical Polymer Composite Materials, Construction, and Automotive Applications

    • 1,3-Bis(isocyanatomethyl)benzene, derived from a process involving 1-(trichloromethyl)-3-(trifluoromethyl)benzene, demonstrates high-quality performance, excellent yellowing resistance, and weather resistance. This makes it valuable in optical polymer composite materials, construction, and automotive industries (Dong Jianxun et al., 2018).
  • Synthesis of Polychloro(trifluoromethyl)benzenes and Strained Polychloro(trichloromethyl)benzenes

    • The compound has been used in synthesizing various polychloro(trifluoromethyl)benzenes through treatment with CCl3F and AlCl3, further leading to the creation of trichloromethyl analogues (J. Riera et al., 1989).
  • Trifluoromethylation of Aromatic Compounds

    • Methyltrioxorhenium acts as a catalyst for the electrophilic trifluoromethylation of various aromatic compounds using 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one, derived from this compound. This process is significant in organic synthesis (E. Mejía, A. Togni, 2012).
  • Involvement in Ionic Trifluoromethanesulphonates Solvation

    • The compound plays a role in the solvation of ionic trifluoromethanesulphonates with their conjugate acid, which is critical in understanding chemical interactions in various solvents (D. Souverain et al., 1980).
  • Synthesis of Drug Intermediates

    • It is utilized in the synthesis of important drug intermediates, like 3,5-bis(trifluoromethyl)benzoyl chloride, through a process involving bromination, carboxylation, and chlorination (Zhou Xiao-rui, 2006).
  • Electrochemical Fluorination

    • The electrochemical fluorination of benzenes containing trifluoromethyl groups, including derivatives of this compound, has been explored for producing perfluorocyclohexane derivatives (Michimasa Yonekura et al., 1976).
  • Development of Star-Shaped Compounds with 1,3,5-Triazine Cores

    • The compound is involved in the creation of star-shaped push-pull compounds with significant potential in material science (H. Meier et al., 2003).

Properties

IUPAC Name

1-(trichloromethyl)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl3F3/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWWCKGHUDPXOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(Cl)(Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl3F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90168345
Record name 1-(Trichloromethyl)-3-(trifluoromethyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16766-90-8
Record name 1-(Trichloromethyl)-3-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16766-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Trichloromethyl)-3-(trifluoromethyl)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016766908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Trichloromethyl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(trichloromethyl)-3-(trifluoromethyl)benzene
Source European Chemicals Agency (ECHA)
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Record name 3-(Trifluoromethyl)benzotrichloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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